Ethyl 3-thiabicyclo[3.2.0]heptane-1-carboxylate
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Overview
Description
Ethyl 3-thiabicyclo[320]heptane-1-carboxylate is a bicyclic compound that features a sulfur atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-thiabicyclo[3.2.0]heptane-1-carboxylate typically involves the formation of the bicyclic structure through a series of chemical reactions. One common method involves the reaction of a suitable thiol with a bicyclic precursor under controlled conditions. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-thiabicyclo[3.2.0]heptane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atom to a thiol or other reduced forms.
Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they often involve specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the bicyclic structure .
Scientific Research Applications
Ethyl 3-thiabicyclo[3.2.0]heptane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which ethyl 3-thiabicyclo[3.2.0]heptane-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing biochemical pathways. The sulfur atom in the compound can play a crucial role in these interactions, potentially forming covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
3-azabicyclo[3.2.0]heptane-2-carboxylates: These compounds share a similar bicyclic structure but contain a nitrogen atom instead of sulfur.
Bicyclo[3.1.0]hexanes: These compounds have a similar bicyclic framework but differ in the arrangement of atoms and the presence of functional groups.
Uniqueness
Ethyl 3-thiabicyclo[3.2.0]heptane-1-carboxylate is unique due to the presence of the sulfur atom within its bicyclic structure. This sulfur atom imparts distinct chemical properties and reactivity compared to similar compounds containing nitrogen or other elements .
Properties
Molecular Formula |
C9H14O2S |
---|---|
Molecular Weight |
186.27 g/mol |
IUPAC Name |
ethyl 3-thiabicyclo[3.2.0]heptane-1-carboxylate |
InChI |
InChI=1S/C9H14O2S/c1-2-11-8(10)9-4-3-7(9)5-12-6-9/h7H,2-6H2,1H3 |
InChI Key |
DLFFEFMTRUVARQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CCC1CSC2 |
Origin of Product |
United States |
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